Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate
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Overview
Description
Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate is a chemical compound with the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol. It is known for its utility in research and various chemical applications. The compound is characterized by its benzofuran structure, which is substituted with tert-butyl groups at positions 5 and 7, and an acetate group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate typically involves the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with appropriate reagents to form the benzofuran ring, followed by esterification to introduce the acetate group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate exerts its effects involves interactions with specific molecular targets. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one: Similar in structure but with different substituents on the benzofuran ring.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific research applications where these properties are advantageous.
Properties
CAS No. |
2070896-45-4 |
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Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 2-(5,7-ditert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C19H28O3/c1-18(2,3)13-9-14-12(8-16(20)21-7)11-22-17(14)15(10-13)19(4,5)6/h9-10,12H,8,11H2,1-7H3 |
InChI Key |
OQSWGGNBBDCUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OCC2CC(=O)OC |
Origin of Product |
United States |
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